4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

photodegradable hydrogel controlled release tissue engineering

This synthetic o-NB photolabile linker features a primary hydroxymethyl group, enabling slower, more controlled photodegradation kinetics vs. secondary alcohol analogs. Its butyric acid tether improves photolytic cleavage in non-aqueous solvents, and the ester linkage permits dual hydrolytic/photolytic degradation. Essential for photodegradable hydrogels requiring staged cell release—structure-driven performance avoids unpredictable degradation seen with other o-NB linkers.

Molecular Formula C12H15NO7
Molecular Weight 285.25 g/mol
CAS No. 355017-64-0
Cat. No. B1308488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
CAS355017-64-0
Molecular FormulaC12H15NO7
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O
InChIInChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16)
InChIKeyMYBBGZZXDFIZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS 355017-64-0) – A Photolabile o-Nitrobenzyl Linker for Controlled-Release Hydrogels


4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (CAS 355017-64-0), also known as a hydroxy photolinker, is a synthetic ortho-nitrobenzyl (o-NB) derivative that functions as a photolabile linker. The compound features a benzylic hydroxymethyl group that serves as a highly nucleophilic site for conjugation, a methoxy group on the aromatic ring, and a terminal butyric acid moiety for attachment to biomolecules or polymer backbones. Its primary utility lies in the fabrication of photodegradable hydrogels, enabling external, real-time spatial and temporal control over material degradation and the staged release of encapsulated cargo. This compound is a critical building block for synthesizing photoresponsive macromers used in tissue engineering, regenerative medicine, and advanced drug delivery systems [1] [2].

Why 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Cannot Be Substituted by Generic o-Nitrobenzyl Linkers in Photodegradable Hydrogel Procurement


The performance of an o-nitrobenzyl (o-NB) photolabile linker is highly sensitive to subtle changes in its chemical structure, which directly dictate the kinetics of photodegradation and, consequently, the release profile of a hydrogel. Substituting 4-(4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid with a different o-NB linker—even one with a similar core—is likely to result in a hydrogel with significantly altered, and likely unpredictable, degradation behavior. Key structural features, including the nature of the substituent at the benzylic position (e.g., primary hydroxymethyl vs. secondary hydroxyethyl), the number of aryl ethers on the aromatic ring, and the length of the anchoring tether (e.g., butyric acid vs. acetic acid), each exert a quantifiable influence on the apparent rate constant of degradation (kapp). Failure to account for these specific, structure-driven differences will compromise the precise temporal control required for applications such as staged cell release or on-demand drug delivery [1] [2] [3].

Quantitative Differentiation of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Against Comparator Photolabile Linkers


Benzylic Substituent Effect on Photodegradation Rate: Primary Hydroxymethyl vs. Secondary Hydroxyethyl in Hydrogel Scaffolds

In a direct head-to-head comparison within the same hydrogel system, changing the benzylic functionality from a primary hydroxymethyl group (derived from 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid) to a secondary hydroxyethyl group dramatically increases the apparent rate constant of photodegradation (kapp). This demonstrates that the target compound's primary alcohol provides a significantly slower, more controlled degradation profile compared to its secondary alcohol analog [1].

photodegradable hydrogel controlled release tissue engineering o-nitrobenzyl linker

Influence of Carboxylic Acid Tether Length on Photolytic Cleavage Kinetics in Solution

A cross-study comparison of model o-nitrobenzyl linkers shows that increasing the length of the anchoring carboxylic acid tether from an acetic acid (C2) to a butyric acid (C4) moiety modestly improves cleavage kinetics in organic solvents while slightly diminishing the rate in water. This indicates that the butyric acid tether of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid offers a distinct, solvent-dependent cleavage profile compared to a shorter-chained analog [1].

solid-phase synthesis linker design photochemical cleavage structure-activity relationship

Comparison of Hydrolytic Stability: NB Ester vs. NB Carbamate Linkages in Hydrogels

Class-level evidence indicates that the photolytic and hydrolytic stability of an o-nitrobenzyl (NB) linker is highly dependent on the linkage type used for conjugation. While 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid forms an ester linkage upon conjugation, studies on related NB linkers show that NB ester bonds exhibit significant rates of both photolysis and hydrolysis. In contrast, NB carbamate bonds demonstrate superior light responsiveness and, importantly, greater resistance to hydrolysis [1].

hydrogel stability protein release photolabile linker ester hydrolysis

Optimal Scientific and Industrial Use-Cases for 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid Based on Evidence


Fabrication of Hydrogels for Sequential or Staged Cell Release in Tissue Engineering

The primary hydroxymethyl group on this linker provides a slower, more controlled photodegradation rate compared to a secondary alcohol analog. This property makes it the ideal building block for synthesizing macromers intended for hydrogels that must degrade over an extended timeframe to release different cell populations in a staged manner, a critical requirement in regenerative medicine [1].

Synthesis of Photolabile Linkers for Solid-Phase Peptide Synthesis in Organic Media

The butyric acid tether of this compound offers modestly improved photolytic cleavage kinetics in organic solvents (e.g., methanol, p-dioxane) compared to a shorter acetic acid tether. This makes it a favorable choice for applications involving solid-phase synthesis where photolytic release is conducted in non-aqueous environments [1].

Development of Dual-Responsive Hydrogel Systems Combining Photo- and Hydrolytic Degradation

The ester linkage formed by conjugating this compound is known to be susceptible to both photolysis and hydrolysis. This inherent characteristic can be strategically exploited to design hydrogels that degrade via a combination of mechanisms—allowing for a basal hydrolytic release profile that can be accelerated on-demand with light [1].

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